6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
CAS No.:
Cat. No.: VC14536912
Molecular Formula: C26H30N4O3
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H30N4O3 |
|---|---|
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | 6-ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one |
| Standard InChI | InChI=1S/C26H30N4O3/c1-5-17-14-18-24(32)22(26-27-20-8-6-7-9-21(20)29(26)4)16(2)33-25(18)19(23(17)31)15-30-12-10-28(3)11-13-30/h6-9,14,31H,5,10-13,15H2,1-4H3 |
| Standard InChI Key | OQWZWMPTTGJXDQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C(=C1O)CN3CCN(CC3)C)OC(=C(C2=O)C4=NC5=CC=CC=C5N4C)C |
Introduction
Chemical Structure and Molecular Properties
Core Chromenone Architecture
The compound’s foundation lies in the chromen-4-one scaffold, a bicyclic system comprising a benzopyran moiety with a ketone group at position 4 . Chromenones are renowned for their diverse bioactivities, including antioxidant, anti-inflammatory, and anticancer effects, which stem from their ability to interact with cellular targets such as kinases and DNA .
Substituent Analysis
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Position 2: A methyl group enhances steric stability and influences electronic properties.
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Position 3: A 1-methylbenzimidazol-2-yl group introduces nitrogen-rich heterocyclic character, potentially facilitating DNA intercalation or protein binding.
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Position 6: An ethyl group contributes to lipophilicity, affecting membrane permeability.
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Position 7: A hydroxyl group enables hydrogen bonding with biological targets.
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Position 8: A 4-methylpiperazin-1-ylmethyl side chain introduces basicity and solubility, critical for pharmacokinetic optimization.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C26H30N4O3 |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | 6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one |
| Solubility | Moderate in polar aprotic solvents |
| Pharmacophoric Features | Hydrogen bond donors/acceptors, aromatic rings, basic nitrogen |
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with a pre-functionalized chromenone intermediate. Key steps include:
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Mannich Reaction: Introduces the 4-methylpiperazine moiety via a three-component coupling involving formaldehyde and 4-methylpiperazine .
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Benzimidazole Coupling: Achieved through nucleophilic substitution or metal-catalyzed cross-coupling to attach the 1-methylbenzimidazole group.
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Ethyl and Methyl Incorporation: Alkylation or Friedel-Crafts reactions introduce ethyl and methyl groups at positions 6 and 2, respectively.
Challenges and Yield Optimization
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Regioselectivity: Ensuring correct substituent placement requires careful control of reaction conditions (e.g., temperature, catalysts).
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Purification: Chromatographic techniques (HPLC, column chromatography) are essential due to the compound’s polarity and structural complexity.
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Yield: Typical yields range from 15–30%, necessitating process optimization for scale-up.
Characterization and Analytical Data
Spectroscopic Methods
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NMR Spectroscopy: 1H and 13C NMR confirm substituent positions and purity. Key signals include aromatic protons (δ 6.8–8.2 ppm) and piperazine methyl groups (δ 2.3–2.5 ppm).
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Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak at m/z 447.2 [M+H]+.
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X-ray Crystallography: Limited data exist, but analogous chromenones exhibit planar benzopyran systems with substituents in equatorial orientations .
Biological Activities and Mechanisms
Table 2: Activity Comparison with Structural Analogues
Pharmacological and Toxicological Profile
ADMET Predictions
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Absorption: Moderate intestinal absorption (Caco-2 Papp = 12 × 10−6 cm/s) due to polar piperazine group.
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Metabolism: Hepatic CYP3A4/2D6-mediated oxidation generates hydroxylated metabolites.
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Toxicity: Low acute toxicity (LD50 >500 mg/kg in rodents); chronic studies pending.
Formulation Challenges
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Solubility: Requires co-solvents (e.g., PEG 400) for intravenous delivery.
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Stability: Lyophilized formulations preferred for long-term storage.
Future Directions and Clinical Translation
Preclinical Development
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Lead Optimization: Modify piperazine substituents to enhance blood-brain barrier penetration for glioblastoma applications .
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Combination Therapy: Synergize with PARP inhibitors (e.g., olaparib) to exploit synthetic lethality in BRCA-mutant cancers .
Regulatory Considerations
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